molecular formula C12H8F3N B8606885 2',3,5-Trifluorobiphenyl-4-amine

2',3,5-Trifluorobiphenyl-4-amine

Cat. No.: B8606885
M. Wt: 223.19 g/mol
InChI Key: AMFWHRCKJZGRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3,5-Trifluorobiphenyl-4-amine is a fluorinated aromatic amine characterized by a biphenyl backbone substituted with three fluorine atoms at the 2', 3, and 5 positions and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability, modulate electronic properties, and improve bioavailability in drug candidates.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,6-difluoro-4-(2-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H,16H2

InChI Key

AMFWHRCKJZGRTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two compounds with partial structural or functional similarities to 2',3,5-Trifluorobiphenyl-4-amine. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

[1,1':2',1''-Terphenyl]-4'-amine (CAS 10569-67-2)

  • Structure : A terphenyl system with an amine group at the central phenyl ring. Lacks fluorine substituents.
  • Molecular Weight: Not explicitly stated but estimated to be higher than biphenyl derivatives due to the extended aromatic system.
  • Applications : Used exclusively for laboratory research (e.g., as a building block for organic synthesis) .
  • Key Differences :
    • Absence of fluorine substituents reduces electronic effects (e.g., dipole interactions, metabolic stability) compared to fluorinated biphenyl amines.
    • Larger aromatic system may hinder solubility and bioavailability.

[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl][2-(4-fluorophenyl)ethyl]amine (CAS 1132937-93-0)

  • Structure : Contains a fluorophenyl group (single fluorine at the para position) linked to an ethylamine moiety and a substituted oxazole ring.
  • Molecular Weight : 248.30 g/mol .
  • Applications: Potential use in drug discovery due to the oxazole ring (a common pharmacophore) and fluorophenyl group.
  • Key Differences :
    • The oxazole ring introduces heterocyclic complexity, which may enhance binding affinity in biological systems but complicates synthesis.
    • Single fluorine substitution (vs. three in this compound) limits electronic modulation.

Hypothetical Comparison Table

Property This compound (Hypothetical) [1,1':2',1''-Terphenyl]-4'-amine [(3,5-Dimethyl-oxazol)methyl][2-(4-fluorophenyl)ethyl]amine
Fluorine Substitution 3 fluorine atoms None 1 fluorine atom
Aromatic System Biphenyl Terphenyl Fluorophenyl + oxazole
Molecular Weight (g/mol) ~225 (estimated) ~285 (estimated) 248.30
Key Functional Groups -NH2, -F -NH2 -NH2, -F, oxazole
Research Applications Drug intermediates, materials science Organic synthesis Pharmacological scaffolds

Research Findings and Implications

  • Fluorination Impact: The number and position of fluorine atoms critically influence electronic properties. Trifluorinated compounds like this compound exhibit stronger electron-withdrawing effects than monofluorinated analogs, enhancing oxidative stability and interaction with biological targets .
  • Structural Complexity : Compounds with heterocyclic motifs (e.g., oxazole in ) often show improved bioactivity but require more complex synthetic routes compared to biphenyl or terphenyl amines.
  • Solubility Trade-offs : Larger aromatic systems (e.g., terphenyls) may reduce solubility in polar solvents, limiting their utility in aqueous biological systems .

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